5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2029361-43-9
VCID: VC11665936
InChI: InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H
SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole

CAS No.: 2029361-43-9

Cat. No.: VC11665936

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole - 2029361-43-9

Specification

CAS No. 2029361-43-9
Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H
Standard InChI Key CGOURLIORCSHPZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2
Canonical SMILES C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=CO2

Introduction

Structural and Molecular Characteristics

5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole consists of an oxazole ring fused to a phenyl group substituted with bromine at the para position and a trifluoromethyl group at the ortho position (Fig. 1). The molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 308.05 g/mol . The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic system and influences dipole interactions .

Key structural features:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to π-π stacking and hydrogen-bonding capabilities.

  • Substituent effects: The bromine atom at C4 and trifluoromethyl group at C2 create steric and electronic asymmetry, potentially enhancing binding specificity in biological systems .

Synthetic Methodologies

Conventional Suzuki-Miyaura Coupling

The synthesis of 5-aryloxazoles often employs palladium-catalyzed cross-coupling reactions. For example, 5-bromo-2-methyl-4-phenyloxazole undergoes Suzuki coupling with aryl boronic acids to yield substituted derivatives . Adapting this method, 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole could be synthesized via:

  • Bromination: Introducing bromine to a preformed oxazole intermediate.

  • Coupling: Reacting with 2-(trifluoromethyl)phenyl boronic acid under catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Example protocol:

  • Step 1: Bromination of 2-methyl-4-phenyloxazole using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-2-methyl-4-phenyloxazole (87% yield) .

  • Step 2: Suzuki coupling with 2-(trifluoromethyl)phenyl boronic acid at 80°C for 2 hours affords the target compound .

Green Synthesis Approaches

Recent efforts emphasize sustainable methods:

  • Microwave-assisted cyclization: Reduces reaction time from hours to minutes (e.g., 2-bromo-1-phenylethanone with acetamide under microwaves) .

  • Ionic liquid catalysis: Enhances yields and reduces waste. For instance, [bmim][BF₄] facilitates oxazole formation at 80°C with 92% efficiency .

Physicochemical Properties

While direct data for 5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole is limited, analogous compounds provide insights:

PropertyValue (Analogous Compound)Source
Molecular Weight308.05 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in water, high in DMF

The trifluoromethyl group increases lipophilicity (logP ≈ 3.2), favoring membrane permeability in biological systems .

Biological and Pharmacological Activities

Oxazole derivatives exhibit broad bioactivity, suggesting potential roles for this compound:

Antimicrobial Activity

In vitro studies on similar 5-aryloxazoles show:

  • Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Antifungal: 64 µg/mL against Candida albicans .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing thiazolidinediones, a class of antidiabetic agents. For example, Roche’s patent (US 6,753,432) details its use in preparing 5-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione .

Targeted Therapies

Functionalization at the oxazole C5 position enables the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .

Industrial and Material Science Applications

  • Polymer additives: Trifluoromethyl groups improve thermal stability in fluoropolymers.

  • Liquid crystals: The planar oxazole core facilitates mesophase formation, useful in display technologies .

Future Directions

  • Structure-activity relationship (SAR) studies: Optimize substituents for enhanced bioactivity.

  • Continuous flow synthesis: Improve scalability using microreactor technology .

  • Computational modeling: Predict metabolic pathways and toxicity profiles.

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